molecular formula C12H16BNO4S B13627274 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13627274
M. Wt: 281.14 g/mol
InChI Key: OVCLSJICXIAJBX-AATRIKPKSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxaborolane ring and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-nitrothiophene-3-carbaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the nitrothiophene moiety. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions. The nitro group can undergo reduction, leading to the formation of amines, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H16BNO4S

Molecular Weight

281.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H16BNO4S/c1-11(2)12(3,4)18-13(17-11)6-5-9-7-10(14(15)16)19-8-9/h5-8H,1-4H3/b6-5+

InChI Key

OVCLSJICXIAJBX-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC(=C2)[N+](=O)[O-]

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC(=C2)[N+](=O)[O-]

Origin of Product

United States

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